molecular formula C8H14N2 B1341804 1-Tert-butyl-3-methyl-1H-pyrazole CAS No. 191089-20-0

1-Tert-butyl-3-methyl-1H-pyrazole

Cat. No. B1341804
M. Wt: 138.21 g/mol
InChI Key: MQSBVYINPUYVMT-UHFFFAOYSA-N
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Description

1-Tert-butyl-3-methyl-1H-pyrazole is a chemical compound that belongs to the pyrazole family, characterized by a 5-membered ring containing two nitrogen atoms opposite each other. The tert-butyl and methyl groups attached to the ring provide steric bulk and influence the compound's reactivity and physical properties.

Synthesis Analysis

The synthesis of derivatives of 1-tert-butyl-3-methyl-1H-pyrazole can be achieved through various routes. For instance, a novel synthesis route for 5-amino-3-aryl-1-(tert-butyl)-1H-pyrazole-4-carboxamides has been developed, which involves a selective Sandmeyer reaction on diaminopyrazole, offering a versatile synthesis method for these compounds . Another study reports the N-amination of 3-amino-5-tert-butylpyrazole with hydroxylamine-O-sulfonic acid to yield 1,5-diaminopyrazole with good regiochemical control . Additionally, the synthesis of 1-tert-butyl-3(5)-(trifluoromethyl)-1H-pyrazoles has been studied, showing high regioselectivity when the reaction is carried out with NaOH in EtOH .

Molecular Structure Analysis

Structural studies of pyrazole derivatives reveal insights into their molecular geometry. For example, the crystal structures of 3-tert-butyl-8-(methylchalcogenyl)pyrazolo[5,1-c][1,2,4]triazin-4(1H)-ones have been determined, showing a planar heterocyclic core and intermolecular hydrogen bonding forming 1D infinite chains in the crystalline lattice . Similarly, the structure of 3-tert-butyl-1-(4-chlorophenyl)-4-phenylindeno[1,2-b]pyrazolo[4,3-e]pyridin-5(1H)-one features hydrogen-bonded dimers linked into a chain by π-π stacking interactions .

Chemical Reactions Analysis

The reactivity of 1-tert-butyl-3-methyl-1H-pyrazole derivatives varies depending on the substituents and reaction conditions. For instance, 3-tert-butyl-1,5-diaminopyrazole reacts with electrophiles at the amino groups, leading to various products such as pyrazolo[1,5-b]1,2,4-triazole, which is a useful photographic magenta coupler . The reaction of 3-(tert-butyl)-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine with p-methoxybenzaldehyde via a solvent-free condensation/reduction sequence is another example of the chemical versatility of these compounds .

Physical and Chemical Properties Analysis

The physical and chemical properties of 1-tert-butyl-3-methyl-1H-pyrazole derivatives are influenced by their molecular structure. The presence of tert-butyl and other substituents affects the compound's solubility, boiling point, melting point, and stability. For example, the presence of a tert-butyl group can increase steric hindrance, affecting the compound's reactivity and physical state. The crystal structures and hydrogen bonding patterns also play a significant role in determining the compound's solid-state properties, such as its melting point and solubility .

Scientific Research Applications

Carbon Dioxide Fixation

1-Tert-butyl-3-methyl-1H-pyrazole derivatives have been explored in the fixation of carbon dioxide. The bifunctional frustrated Lewis pair 1-[bis(pentafluorophenyl)boryl]-3,5-di-tert-butyl-1H-pyrazole showed potential for small molecule fixation through the reaction with carbon dioxide, resulting in zwitterionic, bicyclic boraheterocycles. This demonstrates its role in CO2 capture and utilization (Theuergarten et al., 2012).

Antitumor Agents

Novel methyl 1-(5-tert-butyl-1H-pyrazol-3-yl)-2-(aryl)-1H-benzo[d]imidazole-5-carboxylates, a derivative of 1-Tert-butyl-3-methyl-1H-pyrazole, have been synthesized and evaluated for their antitumor properties. Some of these compounds showed significant activity against various human tumor cell lines, including lung cancer, melanoma, and leukemia (Abonía et al., 2011).

Regioselectivity in Synthesis

A study on the synthesis of 1-tert-butyl-3(5)-trifluoromethyl-1H-pyrazoles demonstrated the importance of reaction media in achieving regioselectivity. This research provides valuable insights into the synthetic process of pyrazole derivatives, which are crucial in pharmaceutical and chemical industries (Martins et al., 2012).

Structural Analysis

Research on new 3,5-diaryl-1H-pyrazoles, derived from 1-Tert-butyl-3-methyl-1H-pyrazole, has contributed to understanding the structural aspects of these compounds. Such structural analyses are critical for the development of new materials and drugs (Wang et al., 2013).

Efficient Synthesis Techniques

Efficient synthesis methods for 1-Tert-butyl-3-methyl-1H-pyrazole derivatives, like 3-(tert-butyl)-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine, have been developed. Such methodologies facilitate the production of these compounds, which are useful in various chemical and pharmaceutical applications (Becerra et al., 2021).

Chemical Properties and Reactions

The study of pyrazole derivatives, including 1-Tert-butyl-3-methyl-1H-pyrazole, helps in understanding their chemical properties and reactions. This knowledge is essentialfor advancing the field of organic chemistry and for the development of new compounds with potential applications in various industries. For example, the research on tert-butyl as a pyrazole protecting group illustrates the importance of understanding the chemical properties of these compounds for efficient and safe synthesis practices (Pollock & Cole, 2014).

Hydrogen Bonding Studies

Investigations into the hydrogen-bonding characteristics of 1-Tert-butyl-3-methyl-1H-pyrazole derivatives contribute to a deeper understanding of molecular interactions. These studies are crucial for designing molecules with desired properties for applications in material science and drug design (Abonía et al., 2007).

Catalysis and Coordination Chemistry

Research on pyrazole-based PCN pincer complexes of palladium(II), which involves derivatives of 1-Tert-butyl-3-methyl-1H-pyrazole, sheds light on their potential applications in catalysis and coordination chemistry. Such studies contribute to the development of new catalysts and coordination compounds (Bailey et al., 2015).

Solid State and Solution Chemistry

Understanding the tautomerism of 1H-pyrazole derivatives in both the solid state and in solution is important for the development of new pharmaceuticals and materials. The study of the solid-state structure and solution behavior of these compounds provides essential insights for their practical applications (Claramunt et al., 2005).

Photophysical Properties

Investigating the photophysical properties of binuclear platinum complexes, which include 1-Tert-butyl-3-methyl-1H-pyrazole derivatives, is significant for the development of new luminescent materials. Such research can lead to advancements in lighting, display technologies, and sensors (Ma et al., 2005).

Safety And Hazards

Safety data sheets recommend wearing personal protective equipment/face protection, avoiding ingestion and inhalation, and not getting the compound in eyes, on skin, or on clothing . This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard .

Future Directions

The future directions of research on “1-Tert-butyl-3-methyl-1H-pyrazole” could involve further exploration of its synthesis, chemical reactions, and potential biological activities . As a pyrazole derivative, it could be a promising target in drug discovery .

properties

IUPAC Name

1-tert-butyl-3-methylpyrazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14N2/c1-7-5-6-10(9-7)8(2,3)4/h5-6H,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MQSBVYINPUYVMT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C=C1)C(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10591116
Record name 1-tert-Butyl-3-methyl-1H-pyrazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10591116
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

138.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Tert-butyl-3-methyl-1H-pyrazole

CAS RN

191089-20-0
Record name 1-tert-Butyl-3-methyl-1H-pyrazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10591116
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
4
Citations
B Ray, S Mukherjee - The Journal of Organic Chemistry, 2018 - ACS Publications
The first catalytic enantioselective vinylogous nucleophilic addition to pyrazole-4,5-diones is reported. Using quinine-derived bifunctional tertiary amino-amide as the catalyst, this direct …
Number of citations: 22 pubs.acs.org
MJ Jeon, H Lee, J Lee, SY Baek, D Lee… - Journal of Medicinal …, 2022 - ACS Publications
Stimulator of interferon genes (STING) is an endoplasmic reticulum-membrane protein that plays important roles in cancer immunotherapy by activating innate immune responses. We …
Number of citations: 10 pubs.acs.org
Y Jiang, D Hascall, D Li, JH Pease - Journal of Chromatography A, 2015 - Elsevier
In this paper, we introduce a high throughput LCMS/UV/CAD/CLND system that improves upon previously reported systems by increasing both the quantitation accuracy and the range …
Number of citations: 10 www.sciencedirect.com
CK Zercher - 2015 - books.google.com
Continuing the tradition of providing significant and interesting procedures, Organic Syntheses, Collective Volume XII is a compilation of revised editions of Annual Volumes 85 through …
Number of citations: 3 books.google.com

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